An In-Depth Technical Guide to the Chemical Properties of 4,4'-Stilbenedicarboxylic Acid
An In-Depth Technical Guide to the Chemical Properties of 4,4'-Stilbenedicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Stilbenedicarboxylic acid is a dicarboxylic acid derivative of stilbene, a diarylethene consisting of a trans or cis ethene double bond substituted with a phenyl group on both carbon atoms of the double bond. This compound has garnered significant interest in various scientific fields, particularly in materials science and medicinal chemistry. Its rigid, planar structure and the presence of two carboxylic acid functional groups make it an excellent building block for the synthesis of Metal-Organic Frameworks (MOFs) and other coordination polymers. Furthermore, the stilbene backbone is a recognized pharmacophore, and its derivatives have been explored for various therapeutic applications, including in drug delivery systems.[1][2] This technical guide provides a comprehensive overview of the core chemical properties of 4,4'-stilbenedicarboxylic acid, detailed experimental protocols, and an exploration of its potential role in relevant biological signaling pathways.
Chemical and Physical Properties
4,4'-Stilbenedicarboxylic acid primarily exists as two geometric isomers: trans-(E) and cis-(Z). The trans isomer is generally more stable and more commonly studied. Unless otherwise specified, the properties listed below refer to the trans isomer.
General Properties
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₂O₄ | [3] |
| Molecular Weight | 268.26 g/mol | [3] |
| IUPAC Name | 4-[(1E)-2-(4-carboxyphenyl)ethenyl]benzoic acid | [4] |
| CAS Number | 100-31-2 | |
| Appearance | White to pale yellow powder | [4] |
Physicochemical Properties
| Property | Value | Reference |
| Melting Point | >300 °C | [5] |
| pKa (predicted) | 3.96 ± 0.10 | [5] |
| Solubility | Sparingly soluble in water and common organic solvents. Soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). | [6] |
Spectroscopic Properties
¹H and ¹³C NMR Spectroscopy
Expected ¹H NMR (DMSO-d₆, 300 MHz) δ (ppm): ~12.9 (s, 2H, -COOH), ~7.9 (d, 4H, Ar-H), ~7.7 (d, 4H, Ar-H), ~7.3 (s, 2H, -CH=CH-).
Expected ¹³C NMR (DMSO-d₆, 75 MHz) δ (ppm): ~167 (-COOH), ~143 (Ar-C), ~139 (Ar-C), ~130 (Ar-CH), ~129 (-CH=CH-), ~127 (Ar-CH).
Note: The actual chemical shifts may vary depending on the solvent and experimental conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of 4,4'-stilbenedicarboxylic acid is characterized by the following key absorption bands:
| Wavenumber (cm⁻¹) | Assignment |
| 3000-2500 | O-H stretch (carboxylic acid, broad) |
| 1680-1620 | C=O stretch (carboxylic acid) |
| 1600-1450 | C=C stretch (aromatic and vinylic) |
| 970-960 | C-H bend (trans-alkene) |
| 800-600 | C-H bend (aromatic) |
An FTIR spectrum for 4,4'-stilbenedicarboxylic acid is available for viewing on SpectraBase.[7]
UV-Visible Spectroscopy
The UV-Vis absorption spectrum of stilbene derivatives is sensitive to their stereochemistry. The trans isomer, being more conjugated and planar, typically absorbs at a longer wavelength (λ_max) compared to the cis isomer.[8]
| Isomer | Expected λ_max (nm) |
| trans-4,4'-Stilbenedicarboxylic acid | ~295-320 |
| cis-4,4'-Stilbenedicarboxylic acid | ~280-285 |
Crystal Structure
The crystal structure of trans-4,4'-stilbenedicarboxylic acid reveals a nearly planar molecule. This structural rigidity is a key feature that makes it a desirable linker for the construction of robust porous materials.[9] In the solid state, the molecules are typically arranged in a herringbone packing motif, stabilized by hydrogen bonding between the carboxylic acid groups of adjacent molecules. The crystallographic data for MOFs containing the deprotonated form of this linker have been extensively studied.[10]
Experimental Protocols
Synthesis of trans-4,4'-Stilbenedicarboxylic Acid
Several synthetic routes are available for the preparation of 4,4'-stilbenedicarboxylic acid. Two common methods are the Horner-Wadsworth-Emmons reaction and the Suzuki-Miyaura coupling.
1. Horner-Wadsworth-Emmons Reaction
This reaction provides a stereoselective route to the trans-isomer.
-
Diagram of the Horner-Wadsworth-Emmons Reaction Workflow:
Horner-Wadsworth-Emmons Synthesis Workflow
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Detailed Protocol (Generalized):
-
Synthesis of Diethyl (4-carboxybenzyl)phosphonate: 4-(Bromomethyl)benzoic acid is reacted with an excess of triethyl phosphite. The mixture is heated under reflux for several hours. After cooling, the excess triethyl phosphite is removed under reduced pressure to yield the phosphonate ester.
-
Ylide Formation: The phosphonate ester is dissolved in an anhydrous solvent (e.g., THF) and treated with a strong base, such as sodium hydride (NaH), at 0 °C to form the phosphonate ylide.
-
Reaction with Aldehyde: A solution of 4-formylbenzoic acid in the same anhydrous solvent is added dropwise to the ylide solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
-
Work-up and Purification: The reaction is quenched with water, and the mixture is acidified with HCl. The resulting precipitate is collected by filtration, washed with water, and then recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure trans-4,4'-stilbenedicarboxylic acid.[11][12]
-
2. Suzuki-Miyaura Coupling
This palladium-catalyzed cross-coupling reaction is another versatile method for forming the stilbene core.
-
Diagram of the Suzuki-Miyaura Coupling Workflow:
Suzuki-Miyaura Coupling Synthesis Workflow
-
Detailed Protocol (Generalized):
-
A mixture of 4-bromobenzoic acid, trans-2-(4-carboxyphenyl)vinylboronic acid, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium carbonate) is prepared in a suitable solvent system (e.g., toluene/ethanol/water).
-
The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours.
-
After cooling, the mixture is acidified, and the resulting precipitate is collected by filtration.
-
The crude product is purified by recrystallization.
-
Purification by Recrystallization
-
Protocol:
-
The crude 4,4'-stilbenedicarboxylic acid is dissolved in a minimum amount of a hot solvent in which it has high solubility (e.g., DMF or a mixture of ethanol and water).
-
Any insoluble impurities are removed by hot filtration.
-
The clear solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.[11][12]
-
Role in Signaling Pathways
While direct studies on the interaction of 4,4'-stilbenedicarboxylic acid with specific signaling pathways are limited, the broader class of stilbene derivatives, most notably resveratrol, are well-known to interact with various cellular signaling cascades. One of the most studied is the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response.
The Keap1-Nrf2 pathway plays a crucial role in protecting cells from oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Upon exposure to oxidative or electrophilic stress, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of cytoprotective genes.
Stilbene derivatives can activate the Nrf2 pathway, although the precise mechanism for 4,4'-stilbenedicarboxylic acid is not yet fully elucidated. It is hypothesized that, like other stilbenoids, it may modulate the Keap1-Nrf2 interaction, leading to Nrf2 activation and the subsequent upregulation of antioxidant enzymes.
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Diagram of the Keap1-Nrf2 Signaling Pathway:
The Keap1-Nrf2 Signaling Pathway
Applications in Drug Development
The unique properties of 4,4'-stilbenedicarboxylic acid make it a promising candidate for applications in drug development.
-
Drug Delivery: As a linker in MOFs, it can be used to construct porous materials for the encapsulation and controlled release of therapeutic agents.[2] The tunability of the MOF structure allows for the optimization of drug loading capacity and release kinetics.
-
Bioactive Scaffolds: The stilbene core itself possesses biological activity. Derivatives of 4,4'-stilbenedicarboxylic acid could be synthesized to develop new therapeutic agents with antioxidant, anti-inflammatory, or anticancer properties, potentially through the modulation of pathways like Nrf2.
Conclusion
4,4'-Stilbenedicarboxylic acid is a versatile molecule with significant potential in both materials science and medicinal chemistry. Its well-defined structure and chemical functionality make it an ideal component for the rational design of complex molecular architectures. Further research into its biological activities, particularly its interaction with key signaling pathways, may unlock new avenues for the development of novel therapeutics. This guide provides a foundational understanding of its chemical properties and experimental methodologies to aid researchers in harnessing the potential of this remarkable compound.
References
- 1. nbinno.com [nbinno.com]
- 2. Metal-organic frameworks for advanced drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. 4,4'-Stilbenedicarboxylic acid, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. 4,4'-Stilbenedicarboxylic acid CAS#: 100-31-2 [amp.chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. ( Z )-4,4′-Stilbene dicarboxylic acid, the overlooked metal–organic framework linker - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00138E [pubs.rsc.org]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
